molecular formula C10H13NO2 B13169833 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde

5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde

Cat. No.: B13169833
M. Wt: 179.22 g/mol
InChI Key: ZEIZIEOOAZTGMS-UHFFFAOYSA-N
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Description

5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a cyclobutyl(methyl)amino group. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . This method provides good to high yields and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component condensation reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 5-[Cyclobutyl(methyl)amino]furan-2-carboxylic acid.

    Reduction: Formation of 5-[Cyclobutyl(methyl)amino]furan-2-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative with an aldehyde group at the 2-position.

    Cyclobutylamine: A compound with a cyclobutyl group attached to an amino group.

    Methylfuran: A furan derivative with a methyl group attached to the furan ring.

Uniqueness

5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde is unique due to the presence of both a cyclobutyl(methyl)amino group and a furan ring with an aldehyde group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-[cyclobutyl(methyl)amino]furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO2/c1-11(8-3-2-4-8)10-6-5-9(7-12)13-10/h5-8H,2-4H2,1H3

InChI Key

ZEIZIEOOAZTGMS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC1)C2=CC=C(O2)C=O

Origin of Product

United States

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